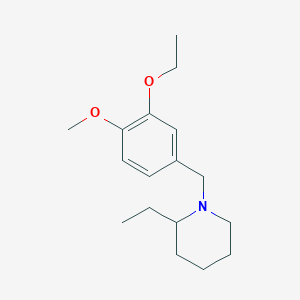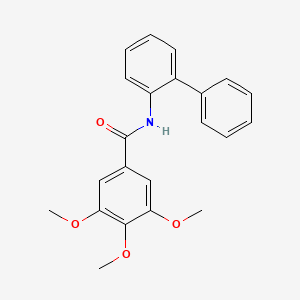![molecular formula C21H18N2O4S B5057034 N-[3-(anilinosulfonyl)phenyl]-3-oxo-3-phenylpropanamide](/img/structure/B5057034.png)
N-[3-(anilinosulfonyl)phenyl]-3-oxo-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(anilinosulfonyl)phenyl]-3-oxo-3-phenylpropanamide is a chemical compound that belongs to the class of sulfonamides. It is commonly referred to as NSC-71972 and is known for its potential applications in scientific research. This compound has been widely studied due to its ability to inhibit certain enzymes and proteins, which makes it a promising candidate for various research applications.
Wirkmechanismus
NSC-71972 exerts its inhibitory effects on enzymes and proteins by binding to their active sites. It forms strong interactions with the amino acid residues in the active site, which prevents the enzyme or protein from carrying out its normal function. The mechanism of action of NSC-71972 is complex and varies depending on the specific enzyme or protein being targeted.
Biochemical and Physiological Effects:
NSC-71972 has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to have anti-inflammatory effects and to reduce oxidative stress. These effects make NSC-71972 a promising candidate for the development of new drugs for the treatment of cancer and other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
NSC-71972 has several advantages for use in laboratory experiments. It is a potent inhibitor of enzymes and proteins, which makes it a valuable tool for studying their functions. It is also relatively stable and can be stored for long periods without losing its activity. However, there are also limitations to its use in laboratory experiments. Its synthesis is complex and requires specialized equipment and expertise. It is also relatively expensive, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the study of NSC-71972. One area of research is the development of new drugs based on NSC-71972 for the treatment of cancer and other diseases. Another area of research is the study of its effects on other enzymes and proteins, which can provide insights into their functions. Additionally, there is potential for the development of new synthesis methods for NSC-71972, which can make it more accessible for use in laboratory experiments. Overall, NSC-71972 is a promising compound with a range of potential applications in scientific research.
Synthesemethoden
The synthesis of NSC-71972 involves the reaction of aniline with p-toluenesulfonyl chloride to form N-(p-toluenesulfonyl)aniline. This compound is then reacted with 3-oxo-3-phenylpropanoyl chloride to form NSC-71972. The synthesis of NSC-71972 is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
NSC-71972 has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of certain enzymes and proteins, including the enzyme carbonic anhydrase and the protein kinase CK2. These enzymes and proteins play important roles in various cellular processes, and their inhibition by NSC-71972 can provide insights into their functions.
Eigenschaften
IUPAC Name |
3-oxo-3-phenyl-N-[3-(phenylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S/c24-20(16-8-3-1-4-9-16)15-21(25)22-18-12-7-13-19(14-18)28(26,27)23-17-10-5-2-6-11-17/h1-14,23H,15H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQNXAJATUXXJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)NC2=CC(=CC=C2)S(=O)(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B5056971.png)
![2-methyl-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}propanamide trifluoroacetate](/img/structure/B5056977.png)
![3-[(1-hexyl-1H-benzimidazol-2-yl)thio]-7H-benzo[de]anthracen-7-one](/img/structure/B5056991.png)
![N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B5056997.png)
![2-(1,3-benzoxazol-2-ylthio)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5057013.png)

![3-benzyl-5-[3-(3-bromophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5057032.png)
![methyl 4-{[4-(4-methylphenyl)-1-piperazinyl]methyl}benzoate](/img/structure/B5057042.png)
![(2S)-4-methyl-2-phenyl-1-({1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine](/img/structure/B5057049.png)
![ethyl (5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5057055.png)
![5-{3-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5057057.png)
